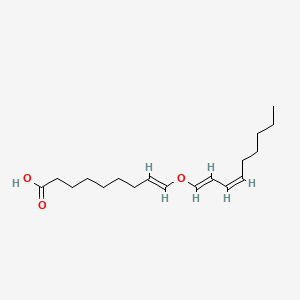
Colneleic acid
Vue d'ensemble
Description
Colneleic acid is a divinyl ether oxylipin and an active metabolite of linoleic acid . It has been found in potatoes and is formed from linoleic acid by 9-lipoxygenase (9-LO) via a (±)9-HpODE intermediate and divinyl ether synthase . Colneleic acid decreases P. infestans hyphae growth when used at concentrations of 15, 75, and 150 µM and reduces P. infestans cystospore germination in a concentration-dependent manner . The levels of colneleic acid are increased in potato leaves following P. infestans infection and in rice seedlings following brown planthopper feeding .
Synthesis Analysis
The synthesis of Colneleic acid involves the conversion of 9-hydroperoxides to the 9-divinyl ethers (DVEs) colneleic acid (CA) and colnelenic acid (CnA), during infection by the root-knot nematode Meloidogyne javanica . This process is facilitated by the tomato divinyl ether synthase (LeDES) branch .Molecular Structure Analysis
The molecular formula of Colneleic acid is C18H30O3 . It has an average mass of 294.429 Da and a mono-isotopic mass of 294.219482 Da .Chemical Reactions Analysis
The oxygen inserted enzymically between carbons 9- and 10- of the C-18 chain in forming colneleic acid originates from 18 O2 gas via the 9-hydroperoxide group of linoleic acid .Physical And Chemical Properties Analysis
Colneleic acid has a molecular formula of C18H30O3 . It has an average mass of 294.429 Da and a mono-isotopic mass of 294.219482 Da .Applications De Recherche Scientifique
Role in Plant Phospholipids
- Phospholipid Composition in Potatoes: Colneleic acid has been identified in the phospholipids of potato tubers. A small fraction of colneleic acid in potatoes is esterified in phospholipids, specifically in phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol (Fauconnier et al., 2003).
Divinyl Ether Synthase in Pathogen Responses
- Potato Cell Pathogen Response: Colneleic acid, synthesized via the action of divinyl ether synthase, has been implicated in the antimicrobial response in potato cells. It acts against pathogens like Pseudomonas syringae and Phytophthora infestans (Stumpe et al., 2001).
- Reduction in Transgenic Potato Plants: Studies on transgenic potato plants with reduced divinyl ether synthase levels showed a corresponding decrease in colneleic and colnelenic acid, indicating their role in pathogen defense (Eschen-Lippold et al., 2007).
Antifungal and Antimicrobial Activity
- Oxylipins Against Fungal Infections: Colneleic acid is part of the oxylipin family, which has demonstrated efficacy in reducing fungal infections in barley. This acid also affects the activity of defense-related enzymes like phenylalanine ammonia lyase (PAL) (Cowley & Walters, 2005).
Biosynthesis and Stereochemistry
- Divinyl Ether Fatty Acids Biosynthesis: The biosynthesis of divinyl ether fatty acids like colneleic acid involves a mechanism that selectively eliminates specific hydrogen atoms, affecting the configuration of the resulting double bond (Hamberg, 2005).
Oxylipin Accumulation and Pathogen Resistance
- Potato-Phytophthora Infestans Interaction: Studies on potato cultivars showed variations in oxylipin profiles, including colneleic acid, after infection with Phytophthora infestans. However, no direct correlation was found between oxylipin levels and resistance to the pathogen (Fauconnier et al., 2008).
Chromatographic Separation of Fatty Acid Isomers
- Separation by Micellar Electrokinetic Chromatography: Colneleic acid, along with other fatty acid isomers, can be effectively separated using micellar electrokinetic chromatography. This method allows the resolution of hydrophobic fatty acid isomers, providing a tool for detailed analysis (Öhman et al., 2001).
Function in Tobacco Pathogenesis
- Divinyl Ether Biosynthesis in Tobacco: In tobacco, divinyl ether synthase, which aids in colneleic acid production, is associated with pathogenesis. The biosynthetic pathway of this acid is linked to plant resistance against pathogens like Phytophthora parasitica (Fammartino et al., 2006).
Mécanisme D'action
Colneleic acid decreases P. infestans hyphae growth when used at concentrations of 15, 75, and 150 µM and reduces P. infestans cystospore germination in a concentration-dependent manner . The levels of colneleic acid are increased in potato leaves following P. infestans infection and in rice seedlings following brown planthopper feeding .
Orientations Futures
Propriétés
IUPAC Name |
(E)-9-[(1E,3Z)-nona-1,3-dienoxy]non-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/b10-7-,16-13+,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZKKFXQEIBVEV-CXXUKANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=COC=CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214758 | |
| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52761-34-9 | |
| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52761-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colneleic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052761349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8E)-9-[(1E,3Z)-1,3-Nonadien-1-yloxy]-8-nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2'E,4'Z,8E)-Colneleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1238045.png)

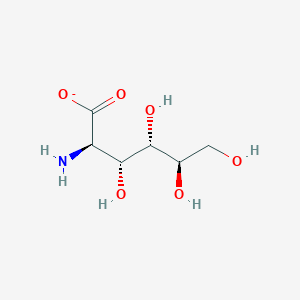

![(2E)-2-[(9Z,13S,25Z,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1238049.png)

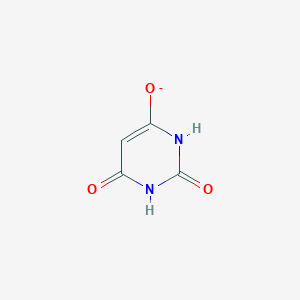
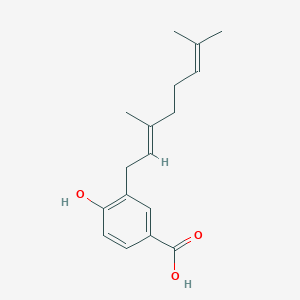
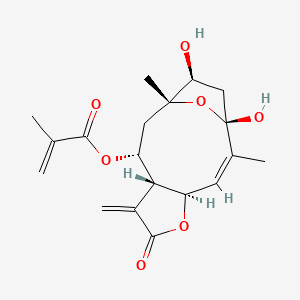




![1-Myristoyl-2-hydroxy-SN-glycero-3-[phospho-rac-(1-glycerol)]](/img/structure/B1238068.png)